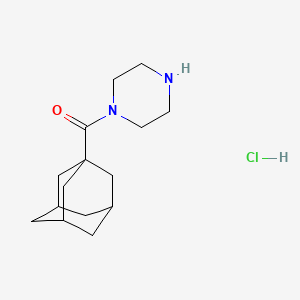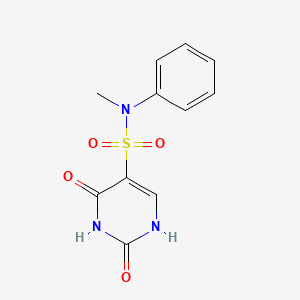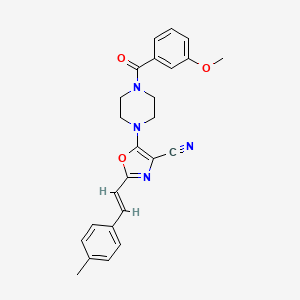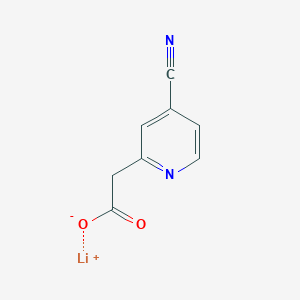![molecular formula C20H15F3N4O B2432350 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 338774-92-8](/img/structure/B2432350.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea (hereafter referred to as N5,6-DHQ) is a synthetic compound that has been the subject of numerous scientific studies in recent years. It is a member of the quinazolinone class of compounds, which have a wide range of biological activities. N5,6-DHQ has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic effects. In addition, N5,6-DHQ has been shown to possess a number of biochemical and physiological effects, which may make it an attractive target for drug development.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
The compound and its derivatives are actively explored in chemical synthesis. For instance, Patel, Chikhalia, and Kumari (2015) developed an efficient palladium-catalyzed Suzuki C–C coupling method for synthesizing novel urea and thiourea-based quinazoline derivatives. This process, starting from 2,4-dichloroquinazoline, yields a series of 1-phenyl-3-(4-(4-(m-tolyloxy)quinazolin-2-yl)phenyl)urea/thiourea derivatives in good overall yields, demonstrating the compound's versatility in synthetic organic chemistry (Patel, Chikhalia, & Kumari, 2015).
Biological Activities
Several studies focus on the biological activities of this compound's derivatives. Mohamed et al. (2012) synthesized a series of dihydrobenzo[h]quinazoline derivatives and tested them for anticancer and antiviral activities. The results showed that many of these compounds have good anticancer and antiviral activities, suggesting potential therapeutic applications (Mohamed et al., 2012). Similarly, Bonacorso et al. (2016) reported the synthesis and evaluation of a new series of 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines, demonstrating significant analgesic effects in a mice pain model, indicating potential for developing new analgesic drugs (Bonacorso et al., 2016).
Antimicrobial Properties
Buha et al. (2012) synthesized a novel series of urea/thiourea derivatives and screened them for antimicrobial activity against various microorganisms. The compounds showed broad-spectrum activity, and a quantitative structure–activity relationship study provided insights into pharmacophoric features responsible for antibacterial activity (Buha et al., 2012).
Pharmacokinetics and Receptor Binding
The pharmacokinetic characteristics and receptor binding properties of the compound's derivatives have also been studied. Zuo et al. (2020) established an LC-MS/MS method to determine the concentration of a novel epidermal growth factor receptor (EGFR) inhibitor, ZCJ14, in rat plasma and investigated its pharmacokinetic characteristics. The study provided valuable data for the pharmacokinetic parameters and oral bioavailability of ZCJ14, which could be useful for other diarylurea moiety-containing drugs (Zuo et al., 2020). Additionally, van Muijlwijk-Koezen et al. (2000) explored the binding of isoquinoline and quinazoline urea derivatives to human adenosine A(3) receptors, highlighting the compound's potential in characterizing receptor antagonists (van Muijlwijk-Koezen et al., 2000).
Propriétés
IUPAC Name |
1-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O/c21-20(22,23)14-5-3-6-15(10-14)25-19(28)27-18-24-11-13-9-8-12-4-1-2-7-16(12)17(13)26-18/h1-7,10-11H,8-9H2,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJRHZQUTQKENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one](/img/structure/B2432267.png)





![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2432275.png)




![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2432285.png)
![4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2432287.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2432288.png)